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molecular formula C8H12N2 B8736987 1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

1-(Pyrrolidin-1-yl)cyclopropanecarbonitrile

Cat. No. B8736987
M. Wt: 136.19 g/mol
InChI Key: CZTLCALRAFSULT-UHFFFAOYSA-N
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Patent
US08063098B2

Procedure details

The title compound, colorless liquid, was prepared in accordance with the general method of intermediate A from ((1-ethoxycyclopropyl)oxy)trimethylsilane and pyrrolidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2([C:10]#[N:11])[CH2:9]O[CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC1(O[Si](C)(C)C)CC1)C.N1CCCC1>>[N:1]1([C:6]2([C:10]#[N:11])[CH2:9][CH2:7]2)[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1(COC1)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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